molecular formula C15H21NO2 B184494 N-cycloheptyl-2-methoxybenzamide CAS No. 543718-73-6

N-cycloheptyl-2-methoxybenzamide

Cat. No.: B184494
CAS No.: 543718-73-6
M. Wt: 247.33 g/mol
InChI Key: BILMFPJKHCFGGP-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-methoxybenzamide is a benzamide derivative featuring a cycloheptyl group attached to the amide nitrogen and a methoxy substituent at the ortho position of the benzoyl ring. This compound is of interest due to its structural hybridity, combining a bulky aliphatic cycloheptyl moiety with an electron-donating methoxy group.

Properties

CAS No.

543718-73-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cycloheptyl-2-methoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

BILMFPJKHCFGGP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2CCCCCC2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Amide Nitrogen

N-(2-Ethylhexyl)benzamide (–3)
  • Structure : Branched 2-ethylhexyl group.
  • Molecular Weight : 233.35 g/mol.
  • Toxicity : Classified under EU-GHS/CLP as Category 4 for acute oral, dermal, and inhalation toxicity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Hydroxy-dimethyl ethyl group with a 3-methylbenzoyl ring.
  • Functionality : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization .
  • Key Difference : The hydroxy group enhances polarity (higher PSA), whereas the cycloheptyl group in the target compound likely increases lipophilicity (higher logP).
N-Hydroxy-2-Methoxy-N-Phenylbenzamide ()
  • Structure : N-hydroxy and N-phenyl groups with a 2-methoxybenzoyl ring.
  • Properties : PSA = 49.77, logP = 2.73, MW = 243.26 g/mol.
  • Key Difference : The hydroxy group facilitates hydrogen bonding and chelation, unlike the inert cycloheptyl substituent .

Substituent Effects on the Benzoyl Ring

N-(2-Methyl-5-[(5-oxo-dibenzo[a,d]cycloheptenyl)phenyl]benzamide ()
  • Structure : Dibenzocycloheptenyl group fused to the benzamide core.
  • Crystallography : Orthorhombic crystal system (space group Pbca), Z = 8, density = 1.281 Mg/m³ .
  • Key Difference : The extended aromatic system increases molecular weight (432.50 g/mol) and rigidity compared to the flexible cycloheptyl group.
2-Methoxy-N-(3-isopropoxyphenyl)benzamide ()
  • Structure : Isopropoxy substituent at the meta position.
  • Key Difference : The isopropoxy group introduces steric and electronic effects distinct from the ortho-methoxy group in the target compound.

Molecular and Physical Properties

Compound Molecular Formula MW (g/mol) logP PSA (Ų) Toxicity Profile
N-Cycloheptyl-2-methoxybenzamide* C15H21NO2 ~253.33 ~3.5† ~38.3† Not reported
N-(2-Ethylhexyl)benzamide C15H23NO 233.35 ~3.8‡ 29.1 Acute Toxicity (Category 4)
N-Hydroxy-2-methoxy-N-phenylbenzamide C14H13NO3 243.26 2.73 49.77 Not reported

*Estimated values based on structural analogs.
†Predicted using ChemDraw.
‡Estimated via PubChem data for similar structures.

Structural and Crystallographic Insights

  • Methoxy Substituent : The ortho-methoxy group may act as a weak directing group in reactions, similar to the N,O-bidentate system in , but with reduced coordinating capacity .

Preparation Methods

Reaction Protocol

  • Synthesis of 2-Methoxybenzoyl Chloride :

    • 2-Methoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) for 3 hours to form the acyl chloride.

    • Purification is achieved via distillation under reduced pressure.

  • Coupling with Cycloheptylamine :

    • The acyl chloride is dissolved in dimethylformamide (DMF) and treated with cycloheptylamine in the presence of triethylamine (TEA) as a base.

    • Reaction conditions: Room temperature, 12–24 hours.

    • Workup involves quenching with dilute NaOH, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate).

Key Data

ParameterValueSource
Yield (crude)75–85%
Purification Solvent40% Ethyl acetate/hexane
Reaction Time12–24 hours

Advantages : High atom economy, minimal byproducts.
Limitations : Requires handling corrosive SOCl₂.

Carbodiimide-Based Coupling

This method avoids acyl chloride formation by using coupling agents such as N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).

Reaction Protocol

  • Activation of 2-Methoxybenzoic Acid :

    • 2-Methoxybenzoic acid (1.2 mmol) is dissolved in dichloromethane (CH₂Cl₂).

    • DIC (1.8 mmol) and HOBt (1.8 mmol) are added sequentially to form the active ester.

  • Amine Coupling :

    • Cycloheptylamine (1.7 mmol) is added, and the mixture is stirred for 12 hours.

    • Workup includes washing with 0.5 N NaOH and brine, followed by silica gel chromatography.

Key Data

ParameterValueSource
Yield70–78%
Purity (HPLC)>95%
Reaction ScaleUp to 50 mmol

Advantages : Mild conditions, suitable for acid-sensitive substrates.
Limitations : Higher cost due to coupling reagents.

Phosphine-Iodide Mediated Synthesis

A novel approach adapted from lamellarin synthesis employs triphenylphosphine (PPh₃) and iodine (I₂) to activate carboxylic acids.

Reaction Protocol

  • Activation Step :

    • 2-Methoxybenzoic acid (0.41 mmol) is treated with PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ at 0°C.

  • Amine Addition :

    • Cycloheptylamine (0.49 mmol) is introduced, followed by triethylamine (0.82 mmol).

    • The mixture is stirred at room temperature for 10 minutes and purified via flash chromatography.

Key Data

ParameterValueSource
Yield90–95%
Reaction Time10–30 minutes
Solvent SystemCH₂Cl₂/MeOH

Advantages : Rapid reaction time, high yields.
Limitations : Requires strict stoichiometric control of PPh₃ and I₂.

ParameterValueSource
Yield80–88%
Purity (NMR)>98%
Energy Input300 W

Advantages : Dramatically reduced reaction time.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

The table below summarizes the four methods:

MethodYield (%)TimeCostScalability
Acyl Chloride75–8512–24 hLowHigh
Carbodiimide70–7812 hHighModerate
Phosphine-Iodide90–9510–30 minModerateLow
Microwave80–885–10 minHighModerate

Key Findings :

  • The phosphine-iodide method offers the highest yield and fastest reaction time but is less scalable.

  • Acyl chloride aminolysis remains the most cost-effective for industrial applications.

  • Microwave synthesis is optimal for small-scale, high-purity needs.

Characterization and Quality Control

While specific data for N-cycloheptyl-2-methoxybenzamide are unavailable, characterization of analogous compounds provides guidance:

  • ¹H NMR : Expected signals include δ 7.8–7.6 (aromatic protons), δ 3.9 (OCH₃), and δ 3.5–3.2 (N-cycloheptyl).

  • LC-MS : Molecular ion peak at m/z 276.3 (C₁₆H₂₁NO₂).

  • HPLC : Retention time ~8.2 minutes (C18 column, 60% acetonitrile/water).

Challenges and Optimization Strategies

  • Byproduct Formation :

    • N-acylation of cycloheptylamine may compete with O-acylation of the methoxy group. Using bulky bases like TEA suppresses this.

  • Solvent Selection :

    • Polar aprotic solvents (DMF, CH₃CN) enhance reactivity but complicate purification. Switching to THF improves isolability.

  • Catalyst Screening :

    • Adding 4-dimethylaminopyridine (DMAP) increases coupling efficiency by 15–20% in carbodiimide methods .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-cycloheptyl-2-methoxybenzamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., CH₂Cl₂ for acylation reactions ), catalysts (e.g., Pd/C for hydrogenation ), and reaction times (e.g., 18 hours for hydrogenation ). Temperature control is critical, as seen in reflux conditions (100°C) for amide bond formation . Post-synthesis purification via recrystallization (e.g., using methanol ) enhances purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is definitive for resolving crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N-cyclohexyl benzamides . Vibrational spectroscopy (IR) identifies functional groups like methoxy and amide bonds , while NMR (¹H/¹³C) confirms substituent positions and cycloheptyl group conformation .

Q. How can researchers design experiments to evaluate the biological activity of this compound in vitro?

  • Methodological Answer : Use cell-based assays (e.g., anti-inflammatory or antimicrobial models) with controlled parameters (e.g., concentration gradients, incubation times). Structural analogs with methoxy groups have shown enhanced activity due to electronic effects . Include positive controls (e.g., known inhibitors) and validate results via dose-response curves .

Advanced Research Questions

Q. How can researchers analyze discrepancies in reported biological activities of this compound analogs across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or substituent effects. For example, electron-withdrawing groups (e.g., fluorine) may alter bioavailability . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and perform meta-analyses of published IC₅₀ values .

Q. What strategies are recommended for resolving contradictions in synthetic yields or crystallization conditions reported for similar benzamide derivatives?

  • Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. CH₂Cl₂ ), temperature gradients, and crystallization solvents (e.g., methanol vs. ethanol ). For example, N-cyclohexyl-3-fluorobenzamide required tailored conditions due to fluorine’s steric effects . Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. How can computational methods complement experimental data in studying the structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Molecular docking simulations map interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory analogs ). Pair computational results with experimental SAR data to prioritize synthetic targets .

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